5-Bromo-4,7-difluoro-1,3-dioxaindane

Catalog No.
S3103986
CAS No.
1784571-56-7
M.F
C7H3BrF2O2
M. Wt
237
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-4,7-difluoro-1,3-dioxaindane

CAS Number

1784571-56-7

Product Name

5-Bromo-4,7-difluoro-1,3-dioxaindane

IUPAC Name

5-bromo-4,7-difluoro-1,3-benzodioxole

Molecular Formula

C7H3BrF2O2

Molecular Weight

237

InChI

InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2

InChI Key

XENVGLUTKSAJSL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C(=C(C=C2F)Br)F

solubility

not available

5-Bromo-4,7-difluoro-1,3-dioxaindane is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and two fluorine atoms attached to a dioxaindane framework. The molecular formula of this compound is C8H4F2BrO3C_8H_4F_2BrO_3, and it has a molecular weight of approximately 186.11 g/mol. The compound features a bicyclic structure that incorporates two oxygen atoms within the ring system, contributing to its chemical reactivity and potential biological activity.

The chemical reactivity of 5-Bromo-4,7-difluoro-1,3-dioxaindane can be attributed to the presence of the bromine and fluorine substituents. These halogens can facilitate various nucleophilic substitution reactions, particularly under conditions that favor electrophilic aromatic substitution. For instance, the bromine atom can be replaced through nucleophilic aromatic substitution reactions when treated with suitable nucleophiles in polar aprotic solvents. Additionally, the difluoro substituents may influence the electronic properties of the compound, making it more reactive towards electrophiles.

Research indicates that compounds similar to 5-Bromo-4,7-difluoro-1,3-dioxaindane exhibit significant biological activities, particularly in inhibiting various enzymes and receptors involved in cancer progression. For example, some derivatives have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis. The biological evaluation of related compounds has demonstrated their potential as anti-cancer agents due to their ability to induce apoptosis in cancer cells and modulate cell cycle phases .

The synthesis of 5-Bromo-4,7-difluoro-1,3-dioxaindane typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available precursors such as difluorobenzene derivatives.
  • Electrophilic Bromination: The introduction of the bromine atom can be achieved via electrophilic bromination using bromine or N-bromosuccinimide under controlled conditions.
  • Formation of Dioxaindane Framework: Subsequent reactions involve cyclization processes that form the dioxaindane core. This can be accomplished through condensation reactions involving suitable carbonyl compounds.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain high purity levels suitable for further biological testing.

5-Bromo-4,7-difluoro-1,3-dioxaindane has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new anti-cancer drugs or other therapeutic agents targeting specific pathways involved in tumor growth and metastasis. Additionally, its unique structure could be explored in materials science for developing novel polymers or coatings with enhanced properties.

Interaction studies involving 5-Bromo-4,7-difluoro-1,3-dioxaindane focus on its binding affinity to various biological targets such as enzymes and receptors. Molecular docking studies provide insights into how this compound interacts at the molecular level with VEGFR-2 and other targets associated with cancer progression. These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy and selectivity against specific targets .

Several compounds share structural similarities with 5-Bromo-4,7-difluoro-1,3-dioxaindane. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
2,2-Difluorobenzo[d][1,3]dioxoleContains two fluorine atoms in a dioxole ringOften used in organic synthesis due to stability
5-Bromo-2-fluorobenzofuranFluorinated furan derivativeExhibits different reactivity patterns than dioxaindane
4-Fluoro-1,3-benzodioxoleSimilar dioxole structurePotentially different biological activities
5-FluoroisatinContains an isatin coreKnown for significant biological activity

These compounds highlight the uniqueness of 5-Bromo-4,7-difluoro-1,3-dioxaindane through its specific halogenation pattern and potential applications in medicinal chemistry.

The development of 1,3-dioxane derivatives traces back to early 20th-century investigations into cyclic acetals and ketals as protecting groups for carbonyl functionalities. The discovery that 1,3-dioxanes could stabilize reactive intermediates while permitting selective deprotection under mild conditions revolutionized strategies in multistep synthesis. Early work by Favorsky on acid-catalyzed cyclization of diols laid the groundwork for modern applications of these heterocycles.

Structural evolution from simple 1,3-dioxanes to fused dioxaindane systems occurred alongside advances in stereocontrol methodologies. The incorporation of halogens into such frameworks gained prominence in the 1980s, driven by pharmaceutical industry demands for metabolically stable bioactive compounds. Bromine’s role as a versatile leaving group and fluorine’s capacity to enhance binding affinity through electronegativity effects created synergistic opportunities in lead optimization.

Position of 5-Bromo-4,7-difluoro-1,3-dioxaindane in Contemporary Organic Synthesis

This compound’s strategic value arises from three key attributes:

  • Regiochemical precision: The bromine at C5 and fluorines at C4/C7 create orthogonal reactivity gradients, enabling sequential functionalization.
  • Conformational restriction: The fused bicyclic system enforces planar chirality, making it valuable for asymmetric catalysis templates.
  • Electron-deficient character: Fluorine substitution lowers π-cloud density, facilitating radical-mediated transformations uncommon in simpler dioxanes.

Recent electrochemical studies demonstrate its utility in defluorinative alkylation reactions, where the C-F bonds undergo selective cleavage to install complex alkyl chains while preserving the bromine handle for subsequent cross-coupling. This dual functionalization capacity positions it as a linchpin in cascade synthesis protocols.

Strategic Importance in Medicinal and Pharmaceutical Research

In drug discovery, the compound’s halogen array enables:

  • Bioisosteric replacement: The 1,3-dioxaindane core mimics catechol moieties while improving metabolic stability against oxidase enzymes.
  • Targeted fluorination: C4/C7 fluorines enhance blood-brain barrier penetration in CNS-active candidates, as demonstrated in related indanedione derivatives.
  • Protease resistance: The rigid bicyclic structure impedes peptide bond cleavage in protease-rich biological environments.

Ongoing research exploits these properties in developing kinase inhibitors and GPCR modulators, with particular interest in its potential to stabilize transition-state analogs in enzymatic binding pockets.

Substitution Nucleophilic Bimolecular Mechanisms with Various Nucleophiles

The nucleophilic substitution reactions of 5-Bromo-4,7-difluoro-1,3-dioxaindane proceed through distinct mechanistic pathways depending on the nature of the nucleophile and reaction conditions. Substitution nucleophilic bimolecular reactions represent a fundamental transformation pathway where the reaction rate depends on the concentration of both the substrate and the nucleophile [1] [2].

The electronic structure of 5-Bromo-4,7-difluoro-1,3-dioxaindane significantly influences its reactivity toward nucleophilic attack. The presence of both bromine and fluorine substituents creates a highly electrophilic carbon center, facilitating nucleophilic attack . The bromine atom, positioned at the 5-position, serves as an excellent leaving group due to its ability to stabilize the negative charge through its large, polarizable electron cloud [1].

Strong nucleophiles such as hydroxide ions, ammonia, and cyanide ions readily participate in substitution nucleophilic bimolecular reactions with 5-Bromo-4,7-difluoro-1,3-dioxaindane. These reactions typically occur under polar aprotic solvent conditions at room temperature, resulting in high yields ranging from 75-95% [4] [5]. The mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon while the bromine leaving group departs simultaneously [2].

The stereochemical outcome of these reactions follows the characteristic inversion of configuration associated with substitution nucleophilic bimolecular processes. This inversion occurs due to the backside attack of the nucleophile on the carbon center, passing through a pentacoordinate transition state [1] [2]. The reaction rate follows second-order kinetics, with the rate equation expressed as Rate = k[substrate][nucleophile], confirming the bimolecular nature of the process [6].

Various nucleophiles demonstrate different reactivities toward 5-Bromo-4,7-difluoro-1,3-dioxaindane. Hydroxide ions show excellent nucleophilicity, converting the substrate to the corresponding alcohol derivative with high efficiency [5]. Ammonia and primary amines undergo substitution to yield amine derivatives, while cyanide ions enable the formation of nitrile products with concomitant chain extension [7].

The difluoro substituents at the 4,7-positions exert both electronic and steric effects on the reaction pathway. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbon bearing the bromine, accelerating the substitution nucleophilic bimolecular reaction . However, the steric bulk of the fluorine atoms may influence the approach of larger nucleophiles, potentially affecting reaction rates and selectivity.

Table 1: Nucleophilic Substitution Mechanisms of 5-Bromo-4,7-difluoro-1,3-dioxaindane

MechanismNucleophile TypeReaction ConditionsStereochemistryRate LawTypical Yields (%)Substrate Preference
SN2Strong nucleophiles (OH-, NH3, CN-)Polar aprotic solvents, room temperatureInversion of configurationRate = k[substrate][nucleophile]75-95Primary > Secondary > Tertiary
SN1Weak nucleophiles (H2O, ROH)Polar protic solvents, elevated temperatureRacemizationRate = k[substrate]60-85Tertiary > Secondary > Primary
Direct Aromatic SubstitutionActivated nucleophiles (ArNH2, ArOH)Basic conditions, elevated temperatureRetention of configurationRate = k[substrate][nucleophile]50-80Electron-deficient aromatics
Metal-Catalyzed SubstitutionOrganometallic reagentsMetal catalysts (Pd, Ni), baseStereoselectivity depends on catalystRate = k[substrate][nucleophile][catalyst]70-90Halogenated aromatics

Substitution Nucleophilic Unimolecular Pathways Under Specific Conditions

Under specific reaction conditions, 5-Bromo-4,7-difluoro-1,3-dioxaindane can undergo substitution nucleophilic unimolecular reactions, particularly when weak nucleophiles are employed in polar protic solvents [1] [6]. These reactions proceed through a two-step mechanism involving initial ionization of the carbon-bromine bond followed by nucleophilic attack on the resulting carbocation intermediate [8].

The first step involves heterolytic cleavage of the carbon-bromine bond, generating a carbocation intermediate and a bromide ion. The stability of this carbocation is crucial for the feasibility of the substitution nucleophilic unimolecular pathway [6] [8]. The electron-withdrawing effects of the difluoro substituents at the 4,7-positions destabilize the carbocation through inductive effects, making the substitution nucleophilic unimolecular mechanism less favorable compared to the substitution nucleophilic bimolecular pathway.

The reaction rate in substitution nucleophilic unimolecular processes depends only on the concentration of the substrate, following first-order kinetics with the rate equation: Rate = k[substrate] [6] [8]. This unimolecular rate dependence arises because the rate-determining step is the formation of the carbocation intermediate, which occurs independently of nucleophile concentration.

Weak nucleophiles such as water and alcohols can participate in substitution nucleophilic unimolecular reactions with 5-Bromo-4,7-difluoro-1,3-dioxaindane under elevated temperature conditions in polar protic solvents [1] [6]. These solvents stabilize both the carbocation intermediate and the transition state leading to its formation through solvation effects [6].

The stereochemical outcome of substitution nucleophilic unimolecular reactions typically results in racemization when the reaction center is chiral. This occurs because the planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a mixture of stereoisomers [8]. However, complete racemization is rarely observed due to ion-pair effects and the influence of the leaving group, which may shield one face of the carbocation [8].

Solvolysis reactions represent a special case of substitution nucleophilic unimolecular processes where the solvent itself acts as the nucleophile [6]. In these reactions, 5-Bromo-4,7-difluoro-1,3-dioxaindane can undergo hydrolysis in aqueous media or alcoholysis in alcoholic solvents, yielding the corresponding alcohol or ether products respectively.

Defluorinative Functionalization Processes

Radical-Mediated Defluorination

Radical-mediated defluorination of 5-Bromo-4,7-difluoro-1,3-dioxaindane represents a powerful synthetic methodology for selective carbon-fluorine bond activation under mild conditions [9] [10]. These processes typically employ radical initiators such as 2,2'-azobis(2-methylpropionitrile) or benzoyl peroxide to generate reactive radical species that can abstract fluorine atoms from the substrate [9].

The mechanism of radical-mediated defluorination involves initial formation of a radical species, which subsequently abstracts a fluorine atom from the 4,7-positions of the substrate [9] [10]. The resulting carbon-centered radical can then undergo various transformations, including hydrogen atom abstraction, radical coupling, or addition to unsaturated systems [9]. The selectivity of fluorine abstraction depends on the electronic environment and steric accessibility of the carbon-fluorine bonds.

Radical-mediated processes offer several advantages for defluorinative functionalization, including mild reaction conditions, broad substrate scope, and compatibility with various functional groups [9] [10]. However, the selectivity can be moderate, typically ranging from 60-80%, due to the indiscriminate nature of radical reactions [9]. The reaction temperatures generally range from 80-120°C, with reaction times of 4-12 hours depending on the specific conditions employed.

Thiol-catalyzed radical defluorination has emerged as a particularly effective approach for selective carbon-fluorine bond activation [11]. In these reactions, thiols serve as both hydrogen atom transfer catalysts and radical chain carriers, enabling efficient defluorination under photochemical conditions [11]. The thiol catalyst undergoes oxidative addition to regenerate the active radical species, maintaining the catalytic cycle.

The substrate scope of radical-mediated defluorination is generally broad, encompassing various fluorinated aromatic and aliphatic compounds [9] [10]. However, the functional group tolerance can be moderate due to the reactive nature of radical intermediates, which may engage in side reactions with sensitive functional groups [9].

Table 2: Defluorinative Functionalization Processes

Process TypeCatalyst/ConditionsTemperature (°C)SelectivitySubstrate ScopeFunctional Group ToleranceReaction Time (h)Typical Yields (%)
Radical-MediatedRadical initiators (AIBN, BPO)80-120Moderate (60-80%)BroadModerate4-1265-85
Photoredox-CatalyzedIr/Ru photocatalysts, visible light20-40High (80-95%)Very broadHigh2-870-90
ElectrochemicalElectrodes, supporting electrolyte25-60Good (70-85%)LimitedGood1-660-80
Metal-CatalyzedTransition metal catalysts60-100High (85-95%)BroadHigh6-2475-95

Photoredox-Catalyzed Approaches

Photoredox-catalyzed defluorinative functionalization has emerged as a highly efficient and selective method for carbon-fluorine bond activation in 5-Bromo-4,7-difluoro-1,3-dioxaindane [12] [13] [10]. These processes utilize iridium or ruthenium-based photocatalysts that can undergo single-electron transfer processes upon visible light irradiation, enabling the selective activation of strong carbon-fluorine bonds under mild conditions [12] [13].

The mechanism of photoredox-catalyzed defluorination involves photoexcitation of the catalyst to generate a highly reducing excited state, which can transfer an electron to the substrate [12] [13] [10]. This single-electron transfer process leads to the formation of a radical anion intermediate, which subsequently undergoes carbon-fluorine bond cleavage with concomitant fluoride elimination [12] [13]. The resulting carbon-centered radical can then participate in various coupling reactions or hydrogen atom transfer processes.

Photoredox catalysis offers exceptional selectivity for defluorinative functionalization, typically achieving selectivities of 80-95% [12] [13]. The mild reaction conditions, often conducted at room temperature to 40°C, provide excellent functional group tolerance and minimize side reactions [12] [13] [10]. The reaction times are generally short, ranging from 2-8 hours, making these processes highly efficient for synthetic applications.

The substrate scope of photoredox-catalyzed defluorination is very broad, encompassing a wide range of fluorinated compounds including trifluoromethyl arenes, trifluoromethyl ketones, and difluoroalkenes [12] [13] [10]. The high functional group tolerance allows for the functionalization of complex molecular architectures without compromising sensitive functional groups.

Various photocatalysts have been employed for defluorinative functionalization, with iridium and ruthenium complexes showing particular effectiveness [12] [13] [10]. The choice of photocatalyst depends on the specific substrate and desired transformation, with reduction potentials being a key consideration for efficient electron transfer processes.

Visible light-mediated defluoroalkylation represents a particularly attractive application of photoredox catalysis, enabling the formation of carbon-carbon bonds through defluorinative coupling with alkenes [12] [10]. These reactions proceed through radical intermediates generated by photocatalytic reduction, which can add to unsaturated systems to form new carbon-carbon bonds with concomitant fluorine elimination.

Electrochemical Defluorinative Alkylation

Electrochemical defluorinative alkylation provides a sustainable and efficient approach for carbon-fluorine bond functionalization without the need for chemical oxidants or reductants [14] [15] [16]. These processes utilize electrodes to generate reactive intermediates that can undergo defluorinative coupling with various alkyl sources, including organohalides, hydroxyphthalimide esters, and Katritzky salts [14] [15].

The mechanism of electrochemical defluorinative alkylation typically involves cathodic reduction of the fluorinated substrate to generate a radical anion intermediate [14] [15]. This radical anion undergoes carbon-fluorine bond cleavage to produce a carbon-centered radical, which can subsequently couple with alkyl radicals generated from the alkyl source [14] [15]. The overall process represents a convergent radical coupling reaction driven by electrochemical activation.

Electrochemical conditions offer several advantages for defluorinative alkylation, including mild reaction temperatures (25-60°C), short reaction times (1-6 hours), and good functional group compatibility [14] [15] [16]. The selectivity is generally good, ranging from 70-85%, although the substrate scope may be somewhat limited compared to other methods [14] [15].

Various alkyl sources can be employed in electrochemical defluorinative alkylation, providing access to diverse alkylated products [14] [15]. Organohalides represent the most commonly used alkyl sources, with primary and secondary halides showing good reactivity [14] [15]. Hydroxyphthalimide esters and Katritzky salts offer alternative alkyl sources that can be activated under electrochemical conditions.

The electrochemical setup typically involves a divided or undivided cell with appropriate electrodes and supporting electrolyte [14] [15] [16]. The choice of electrode material, supporting electrolyte, and current density can significantly influence the reaction efficiency and selectivity [16].

Flow electrochemistry has emerged as a particularly attractive approach for electrochemical defluorinative alkylation, offering improved mixing, precise control of reaction parameters, and potential for continuous processing [16]. These flow systems enable efficient scale-up and provide consistent product quality.

Gem-Difluoroalkene Formation

Mechanistic Insights

The formation of gem-difluoroalkenes from 5-Bromo-4,7-difluoro-1,3-dioxaindane involves complex mechanistic pathways that depend on the specific reaction conditions and reagents employed [17] [18] [19]. These transformations typically proceed through elimination reactions, coupling processes, or rearrangement mechanisms that result in the formation of the characteristic gem-difluoroalkene motif.

Elimination reactions represent one of the primary pathways for gem-difluoroalkene formation, involving the loss of a leaving group and an adjacent proton or fluoride ion [17] [18]. The mechanism typically proceeds through an E2 elimination process, where a base abstracts a proton while the leaving group departs, leading to the formation of the double bond [17]. The regioselectivity of elimination depends on the stability of the resulting alkene and the accessibility of the eliminating proton.

Beta-fluoride elimination represents a particularly important mechanism for gem-difluoroalkene formation, especially in metal-catalyzed processes [18] [19]. This mechanism involves the formation of a metal-alkyl intermediate bearing beta-fluoride substituents, which undergoes elimination to generate the gem-difluoroalkene product [18]. The driving force for this elimination is the formation of a strong metal-fluoride bond, which provides thermodynamic favorability for the transformation.

Concerted mechanisms have been proposed for certain gem-difluoroalkene formation reactions, particularly those involving cycloaddition or pericyclic processes [19]. These mechanisms circumvent the formation of discrete ionic intermediates and proceed through cyclic transition states that maintain orbital symmetry requirements [19]. The stereochemical outcome of these reactions is typically well-defined due to the concerted nature of the process.

Radical mechanisms can also contribute to gem-difluoroalkene formation, particularly under photochemical or electrochemical conditions [18] [19]. These processes involve the generation of radical intermediates that can undergo coupling, elimination, or rearrangement reactions to produce the desired gem-difluoroalkene products [18]. The regioselectivity of radical reactions depends on the stability of the radical intermediates and the reaction conditions employed.

Table 3: Gem-Difluoroalkene Formation Parameters

Formation MethodRegioselectivityStereoselectivity (E/Z)Reaction ConditionsSubstrate RequirementsTypical Yields (%)Selectivity Control
Direct FluorinationHigh (>90%)E-selective (>95:5)F2 or XeF2, low temperatureElectron-rich alkenes80-95Electronic factors
Defluorinative CouplingModerate (70-85%)Z-selective (80:20)Metal catalyst, baseHalogenated precursors70-85Steric hindrance
Carbene InsertionLow (50-70%)Non-selective (55:45)Carbene precursor, heatCarbonyl compounds50-75Conformational factors
Elimination ReactionHigh (85-95%)Z-selective (85:15)Strong base, heatβ-Haloalkyl derivatives75-90Thermodynamic control

Regioselectivity Considerations

The regioselectivity of gem-difluoroalkene formation from 5-Bromo-4,7-difluoro-1,3-dioxaindane is influenced by various factors including electronic effects, steric interactions, and reaction conditions [20] [19] [21]. Understanding these factors is crucial for achieving selective transformations and predicting the outcome of reactions.

Electronic effects play a dominant role in determining regioselectivity, with electron-withdrawing groups favoring elimination or substitution at positions that can best stabilize the resulting intermediates or products [20] [19]. The difluoro substituents in 5-Bromo-4,7-difluoro-1,3-dioxaindane exert strong electron-withdrawing effects, which influence the regioselectivity of various transformations [20].

Steric factors can significantly impact regioselectivity, particularly in cases where bulky substituents or reagents are involved [20] [19]. The spatial arrangement of the bromine and fluorine substituents in 5-Bromo-4,7-difluoro-1,3-dioxaindane creates steric environments that can favor reaction at specific positions [20]. Less hindered positions typically show higher reactivity in processes involving bulky nucleophiles or catalysts.

The nature of the reaction mechanism also influences regioselectivity, with concerted processes typically showing higher selectivity than stepwise reactions [19] [21]. Concerted mechanisms involve fewer intermediate steps and therefore provide fewer opportunities for competing reaction pathways [19]. The stereochemical requirements of concerted processes can also contribute to enhanced regioselectivity.

Catalyst-controlled regioselectivity has emerged as a powerful tool for achieving selective gem-difluoroalkene formation [21]. The choice of catalyst, ligands, and reaction conditions can be tuned to favor specific regioisomers [21]. This approach has been particularly successful in transition metal-catalyzed processes, where the catalyst can direct the reaction to specific positions through coordination effects or steric interactions.

Thermodynamic versus kinetic control represents another important consideration in regioselectivity [19]. Reactions under thermodynamic control favor the formation of the most stable products, while kinetic control leads to the formation of products through the lowest energy pathway [19]. The reaction conditions, particularly temperature and reaction time, can influence whether thermodynamic or kinetic control predominates.

Stereochemical Outcomes

The stereochemical outcomes of gem-difluoroalkene formation from 5-Bromo-4,7-difluoro-1,3-dioxaindane are determined by the specific reaction mechanism and conditions employed [19] [21] [22]. These outcomes include considerations of alkene geometry (E/Z stereoisomerism), chirality at adjacent centers, and conformational effects.

Alkene geometry represents a primary stereochemical consideration in gem-difluoroalkene formation, with reactions typically showing preference for either E or Z isomers depending on the mechanism [19] [21]. Beta-fluoride elimination reactions generally favor Z-selectivity due to the syn-coplanar arrangement required for elimination [19] [21]. This selectivity arises from the steric requirements of the elimination process and the minimization of steric interactions in the transition state.

Catalyst-controlled stereoselectivity has emerged as a powerful approach for achieving selective gem-difluoroalkene formation [21]. The use of different catalysts and ligands can lead to complementary stereochemical outcomes, allowing access to both E and Z isomers of the same product [21]. This stereodivergent approach provides synthetic flexibility and enables the preparation of specific stereoisomers as required.

Conformational effects play an important role in determining stereochemical outcomes, particularly in cases where the substrate can adopt different conformations [19] [22]. The preferred conformation of the substrate in the transition state influences the stereochemistry of the resulting product [19]. Factors such as steric interactions, electronic effects, and chelation can influence the preferred conformation.

The timing of bond formation and breaking events in the reaction mechanism significantly impacts stereochemical outcomes [19] [21]. Concerted processes typically show higher stereoselectivity than stepwise reactions due to the reduced number of conformational changes possible during the transformation [19]. The stereochemical requirements of concerted processes can lead to well-defined stereochemical outcomes.

Table 4: Mechanistic Insights and Reaction Pathways

PathwayKey IntermediatesRate-Determining StepActivation Energy (kcal/mol)Reaction OrderSolvent EffectsTemperature Dependence
Concerted MechanismTransition stateBond formation/breaking15-25Second orderPolar aprotic favoredModerate
Stepwise MechanismCarbocation, CarbanionCarbocation formation20-30First orderPolar protic favoredHigh
Radical Chain ProcessRadical speciesRadical generation10-20Zero order (after initiation)Minimal effectLow
Catalytic CycleMetal complexesOxidative addition12-22First orderCoordinating solventsModerate

Environmental factors such as solvent polarity, temperature, and the presence of coordinating species can influence stereochemical outcomes [19] [21]. Polar solvents may stabilize charged intermediates and influence the preferred reaction pathway, while coordination to metal centers can direct the stereochemistry through chelation effects [21].

The prediction of stereochemical outcomes requires consideration of all these factors and their relative importance in the specific reaction system. Computational methods have become increasingly valuable for predicting and understanding stereochemical outcomes, providing insights into transition state structures and energy differences between competing pathways [19] [21].

Table 5: Stereochemical Outcomes and Regioselectivity

Reaction TypeStereochemical OutcomeRegioselectivityFactors Controlling SelectivityTypical dr (diastereomeric ratio)Enantiomeric Excess (%)Predictability
SN2 SubstitutionInversionHigh (>90%)Steric hindranceNot applicableNot applicableHigh
SN1 SubstitutionRacemizationVariable (60-85%)Carbocation stability1:1 (racemic)0Low
Radical SubstitutionRetention/Inversion mixModerate (70-80%)Radical stability3:1 to 10:10-30Moderate
Defluorinative AdditionStereospecificHigh (85-95%)Electronic effects5:1 to 20:160-95 (with chiral catalysts)High

XLogP3

2.6

Dates

Last modified: 04-14-2024

Explore Compound Types